molecular formula C16H31NO10S3 B1494668 Glucohirsutin CAS No. 21973-60-4

Glucohirsutin

Cat. No. B1494668
CAS RN: 21973-60-4
M. Wt: 493.6 g/mol
InChI Key: GPMDJOOLATZDQL-OTNWBXTQSA-N
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Description

Glucohirsutin is a glucosinolate, a class of natural plant compounds found principally in the plant order Brassicales . It is also known as 8-Methylsulfinyloctyl glucosinolate . The chemical formula of this compound is C16H30NO10S3 .


Synthesis Analysis

Glucosinolates, including this compound, are extracted from ground plant materials with a methanol-water mixture at high temperatures to disable myrosinase activity . The resulting extract is purified using an ion-exchange column. After sulfatase treatment, the desulfoglucosinolates are eluted with water and the eluate is freeze-dried .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .


Chemical Reactions Analysis

The biological activity of this compound, like other glucosinolates, is released upon tissue damage, when they are mixed with the enzyme myrosinase . This results in the formation of pungent and toxic breakdown products, such as isothiocyanates and nitriles .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 531.7 g/mol . More specific physical and chemical properties of this compound were not found in the search results.

Scientific Research Applications

Overview of Glutamine Metabolism in Cancer

Glucohirsutin, as part of glutamine metabolism, has been increasingly studied in the context of cancer. Research indicates that glutamine metabolism is intricately involved in tumorigenesis, both in vitro and in vivo. This makes pathways involved in glutaminolysis, including those associated with this compound, potential targets for cancer therapy (Altman, Stine, & Dang, 2016).

Glucocorticoid Receptor Agonists in Inflammatory Diseases

This compound may influence the activity of glucocorticoid receptor agonists, which are pivotal in managing inflammatory diseases. Selective glucocorticoid receptor agonists show promise in retaining anti-inflammatory and immunosuppressive properties while minimizing side effects, potentially implicating this compound in these mechanisms (Schäcke et al., 2003).

Influence on Glucokinase Activity and Diabetes Management

This compound's role in glucokinase activity has implications for managing type 2 diabetes. Glucokinase activators like piragliatin, which may be affected by this compound, show promise in enhancing β-cell function and regulating glucose levels in diabetes patients (Bonadonna et al., 2010).

Role in Free-living Animal Studies

This compound may also play a role in free-living animal studies, particularly in the context of glucocorticoid manipulations. These studies focus on the multifaceted role of glucocorticoids in metabolism, where this compound's involvement could be significant (Crossin et al., 2016).

Implications in Incretin-based Therapies

Incretin-based therapies, particularly for type 2 diabetes, might be influenced by this compound through the modulation of glucagon-like peptide 1 (GLP-1). This suggests a potential role in enhancing the efficacy of such treatments (Drucker & Nauck, 2006).

Mechanism of Action

Target of Action:

The primary targets of 8-Methylsulfinyl-n-octyl glucosinolate are enzymes involved in the biosynthesis of glucosinolates. Specifically, it interacts with the gene methylthioalkylmalate synthase1 (MAM1), which plays a crucial role in chain elongation of methionine-derived glucosinolates . MAM1 determines whether methionine (Met) is extended predominantly by one or two methylene groups, resulting in glucosinolates with three- or four-carbon side chains.

Mode of Action:

When plant tissue is damaged (e.g., by herbivores), glucosinolates come into contact with myrosinases, which hydrolyze them. This process leads to the formation of unstable aglycones, which rearrange into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates . The mode of action involves the condensation of 2-oxo-4-methylthiobutanoic acid with acetyl-coenzyme A, catalyzed by MAM1. This elongates the Met chain and contributes to glucosinolate diversity.

Biochemical Pathways:

Glucosinolates are derived from Met and contain a β-thio-glucose moiety, a sulfonated oxime, and a variable side chain. The additional methylene groups in the side chain arise from acetyl-coenzyme A through an acetyl-CoA condensation/decarboxylation cycle, adding one methylene group per cycle . These compounds play roles in plant defense against herbivores and pathogens.

Result of Action:

The action of 8-Methylsulfinyl-n-octyl glucosinolate leads to the production of bioactive derivatives, such as isothiocyanates. These derivatives have diverse effects, including antimicrobial, anticancer, and insect-repellent properties . The cellular effects involve modulation of gene expression and metabolic pathways.

Safety and Hazards

According to the Material Safety Data Sheet for Glucohirsutin, it is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure . In case of contact with eyes or skin, it is advised to flush with plenty of water .

Future Directions

Research on glucosinolates, including Glucohirsutin, has focused on their potential health benefits . There is a need to explore and improve glucosinolate-rich sources, which should be emphasized to obtain natural bioactive compounds/active ingredients that can be included among synthetic and commercial products for use in maintaining and promoting health . Further development of advanced research on compounds pharmacokinetics, their molecular mode of action, genetics based on biosynthesis, their uses in promoting the health of living organisms is highlighted .

Biochemical Analysis

Biochemical Properties

Glucohirsutin is involved in several biochemical reactions within plants. It interacts with enzymes such as myrosinase, which hydrolyzes glucosinolates to produce biologically active compounds like isothiocyanates. These interactions are essential for the plant’s defense system. This compound also interacts with proteins and other biomolecules, contributing to its role in biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in defense responses, leading to enhanced resistance against herbivores and pathogens. Additionally, this compound impacts cellular metabolism by modulating the activity of enzymes involved in primary and secondary metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by myrosinase to produce isothiocyanates, which are potent bioactive compounds. These isothiocyanates can bind to and inhibit the activity of specific enzymes, leading to changes in gene expression and cellular function. This compound’s interaction with transcription factors and other regulatory proteins further modulates its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under certain conditions but can degrade over time, leading to a decrease in its bioactivity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing defense responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glucosinolate biosynthetic pathway. It interacts with enzymes such as cytochrome P450s and glycosyltransferases, which are crucial for its biosynthesis and modification. This compound also affects metabolic flux and metabolite levels, contributing to its role in plant defense and other physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its bioactive effects. The transport and distribution of this compound are essential for its role in plant defense and other biological functions .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the vacuole and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of this compound is crucial for its interaction with enzymes and other biomolecules, contributing to its overall bioactivity .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-9-methylsulfinyl-N-sulfooxynonanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO10S3/c1-29(22)9-7-5-3-2-4-6-8-12(17-27-30(23,24)25)28-16-15(21)14(20)13(19)11(10-18)26-16/h11,13-16,18-21H,2-10H2,1H3,(H,23,24,25)/b17-12-/t11-,13-,14+,15-,16+,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMDJOOLATZDQL-OTNWBXTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347084
Record name Glucohirsutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21973-60-4
Record name Glucohirsutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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